molecular formula C12H9BrN2O3 B2590332 4-(4-Bromo-2-nitroanilino)benzenol CAS No. 68142-08-5

4-(4-Bromo-2-nitroanilino)benzenol

Cat. No.: B2590332
CAS No.: 68142-08-5
M. Wt: 309.119
InChI Key: HOFXFKYTWSEYDP-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-nitroanilino)benzenol is an organic compound with the molecular formula C12H9BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-nitroanilino)benzenol typically involves a multi-step process. One common method includes the nitration of aniline to form 4-nitroaniline, followed by bromination to introduce the bromine atom at the para position relative to the amino group. The final step involves the coupling of the brominated nitroaniline with a phenol derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-nitroanilino)benzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenols .

Scientific Research Applications

4-(4-Bromo-2-nitroanilino)benzenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitroanilino)benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the hydroxyl group.

    4-Nitrophenol: Contains a nitro group and hydroxyl group but lacks the bromine atom.

    2,6-Dibromo-4-nitroaniline: Contains two bromine atoms and a nitro group.

Uniqueness

4-(4-Bromo-2-nitroanilino)benzenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromo-2-nitroanilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFXFKYTWSEYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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